1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene
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Overview
Description
“1-Bromo-2-(difluoromethyl)benzene” is an organic compound with the molecular formula C7H5BrF2. It is a colorless liquid . The compound is also known by several synonyms such as 1-bromo-2-difluoromethyl benzene, 2-difluoromethyl bromobenzene, 2-bromophenyl difluoro methane, and 1-bromo-2-difluoromethyl-benzene .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(difluoromethyl)benzene” consists of a benzene ring with a bromo group (Br) attached at one position and a difluoromethyl group (CF2) attached at the second position . The SMILES string representation of the molecule isC1=CC=C(C(=C1)C(F)F)Br
. Physical and Chemical Properties Analysis
“1-Bromo-2-(difluoromethyl)benzene” is a colorless liquid . It has a molecular weight of 207.02 g/mol . The boiling point is between 74°C to 76°C at 17.0 Torr . The compound has a density of 1.597 g/mL at 25 °C .Scientific Research Applications
Synthesis and Building Blocks in Organic Chemistry
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene serves as a crucial intermediate in the synthesis of biologically active and naturally occurring compounds. A notable example is the total synthesis of a natural product, demonstrating its value in creating complex molecules starting from simpler bromo-substituted benzenes. These processes underscore the importance of such compounds in synthetic organic chemistry, facilitating the creation of molecules with potential biological activity (Akbaba et al., 2010).
Molecular Electronics
Aryl bromides, including variants similar to this compound, are vital in the development of molecular electronics. These compounds act as precursors for thiol end-capped molecular wires, illustrating their significance in constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. Such materials are foundational in creating conductive pathways in molecular-scale electronic devices, highlighting the broader applications of aryl bromides in emerging technologies (Stuhr-Hansen et al., 2005).
Advanced Material Synthesis
The compound's utility extends to the synthesis of new materials, such as fluorine-containing polyethers. Through reactions involving similar bromo-substituted benzene compounds, researchers can create materials with low dielectric constants and high thermal stability. These materials are crucial in various industries, including electronics and aerospace, for their insulating properties and resistance to heat (Fitch et al., 2003).
Organic Synthesis Methodologies
In organic synthesis, bromo-substituted benzene compounds are instrumental in facilitating novel reaction pathways and methodologies. For instance, they are used in the development of synthesis techniques for 1-substituted 3-alkoxy-1H-isoindoles, showcasing their versatility in creating heterocyclic compounds. This application is crucial for pharmaceutical synthesis, where such compounds can serve as building blocks for drug discovery (Kuroda & Kobayashi, 2015).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCRVKXWDLJFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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